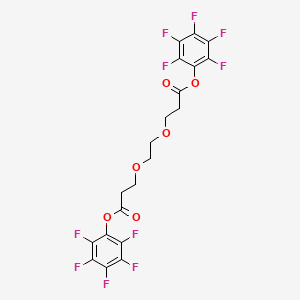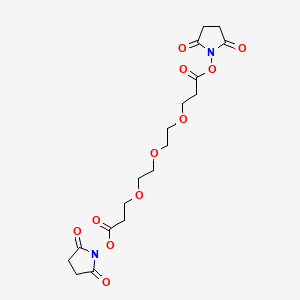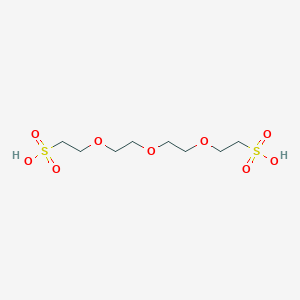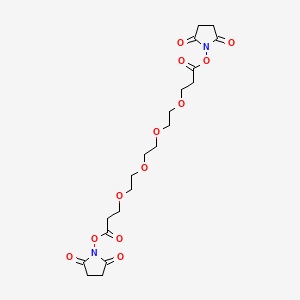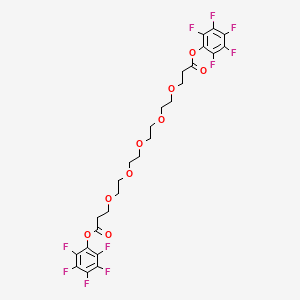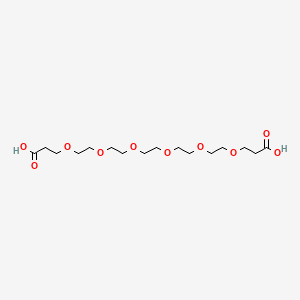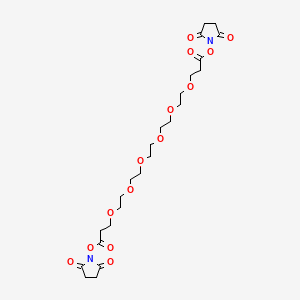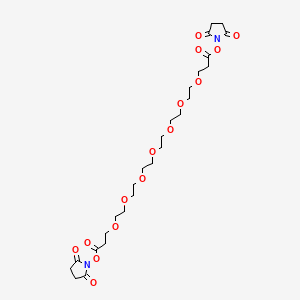![molecular formula C17H19FN4O5S B606244 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide CAS No. 729607-74-3](/img/structure/B606244.png)
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
概要
説明
HIV インテグレーゼ阻害剤は、宿主細胞の DNA にウイルスゲノムを挿入するウイルス酵素であるインテグレーゼの作用を阻害するように設計された抗レトロウイルス薬のクラスです。この統合は、ヒト免疫不全ウイルス (HIV) を含むレトロウイルスの複製において重要なステップです。 このプロセスを阻害することにより、これらの化合物はウイルスのさらなる拡散を阻止できます .
2. 製法
合成経路および反応条件: HIV インテグレーゼ阻害剤の合成は、インテグレーゼ酵素と相互作用する特定の化学部分の組み込みを伴うことがよくあります。たとえば、ピリジンコアを組み込んだ化合物が広く研究されています。 合成経路は、通常、求核置換反応や環化反応などの反応を通じて重要な中間体の形成を含む、複数段階のプロセスを伴います .
工業生産方法: これらの阻害剤の工業生産は、大規模製造のために合成経路を最適化することを伴います。これには、高収率反応、費用対効果の高い試薬、スケーラブルなプロセスの使用が含まれます。 製造プロセスは、医薬品基準を満たすために最終製品の純度と安定性を保証する必要があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV Integrase Inhibitors often involves the incorporation of specific chemical moieties that interact with the integrase enzyme. For instance, compounds incorporating a pyridine core have been extensively studied. The synthetic pathways typically involve multi-step processes, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of these inhibitors involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-yield reactions, cost-effective reagents, and scalable processes. The production process must also ensure the purity and stability of the final product to meet pharmaceutical standards .
化学反応の分析
反応の種類: HIV インテグレーゼ阻害剤は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、阻害剤の官能基を修飾し、その活性を変更する可能性があります。
還元: 還元反応は、特定の官能基を導入または修飾するために使用できます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: ジメチルスルホキシド、アセトニトリル.
主要な生成物: これらの反応の主要な生成物は、通常、最終的なインテグレーゼ阻害剤化合物であり、その後精製され、HIVに対するその有効性が試験されます .
4. 科学研究への応用
HIV インテグレーゼ阻害剤は、科学研究において幅広い用途があります。
化学: 酵素阻害と薬物設計を研究するためのモデル化合物として使用されます。
生物学: ウイルスの統合と複製のメカニズムを理解するための研究で使用されます。
医学: HIV / エイズの治療のための抗レトロウイルス療法の開発に不可欠です。
科学的研究の応用
HIV Integrase Inhibitors have a wide range of applications in scientific research:
Chemistry: Used as model compounds to study enzyme inhibition and drug design.
Biology: Employed in research to understand the mechanisms of viral integration and replication.
Medicine: Integral to the development of antiretroviral therapies for the treatment of HIV/AIDS.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral drugs
作用機序
HIV インテグレーゼ阻害剤は、インテグレーゼ酵素に結合し、宿主細胞のゲノムにウイルス DNA を挿入する能力を阻害することにより機能します。この作用は、ウイルスが複製および拡散するのを防ぎます。 阻害剤は、インテグレーゼ酵素の特定の部位を標的にし、その機能を阻害し、統合プロセスを停止します .
類似の化合物:
- ラルテグラビル
- エルビテグラビル
- ドルテグラビル
- ビクテグラビル
- カボテグラビル
比較: HIV インテグレーゼ阻害剤は、HIV 複製サイクルの重要な成分であるインテグレーゼ酵素を特異的に標的にする能力においてユニークです。他の抗レトロウイルス薬と比較して、インテグレーゼ阻害剤は、高い有効性、安全性、および使いやすさを含む、好ましい薬物動態および薬力学的特性を示しています。 一般的に耐容性が高く、他のクラスの抗レトロウイルス薬と比較して薬物相互作用が少ない .
類似化合物との比較
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV Integrase Inhibitors are unique in their ability to specifically target the integrase enzyme, a critical component of the HIV replication cycle. Compared to other antiretroviral drugs, integrase inhibitors have shown favorable pharmacokinetic and pharmacodynamic properties, including high efficacy, safety, and ease of use. They are generally well-tolerated and have fewer drug-drug interactions compared to other classes of antiretrovirals .
特性
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the mechanism of action of BMS-707035 against HIV-1?
A1: BMS-707035 is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like BMS-707035 specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]
Q2: What is the current status of BMS-707035 in clinical development?
A2: While initially promising, BMS-707035 development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding BMS-707035 provided valuable insights for the development of other integrase inhibitors.
Q3: What are the structural features of BMS-707035 and similar compounds being investigated as HIV-1 integrase inhibitors?
A3: BMS-707035 belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.
Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?
A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.
Q5: What are the future directions for research on HIV-1 integrase inhibitors?
A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

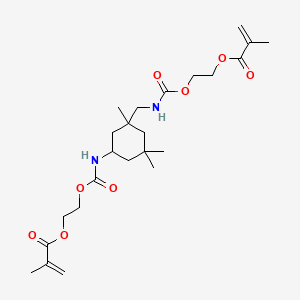
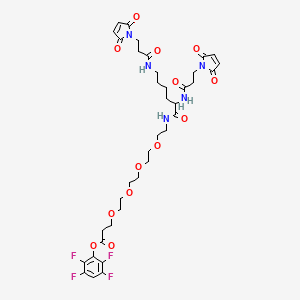
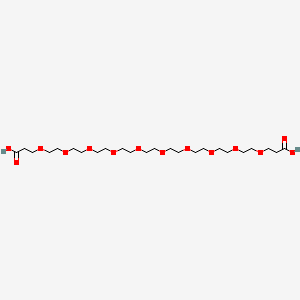

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)
